N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Physicochemical properties Computational chemistry Library design

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-40-2, molecular formula C₁₇H₁₇FN₂O₅S, molecular weight 380.39 g/mol) is a synthetic small molecule belonging to the N-sulfamoyl benzodioxole carboxamide class. It incorporates a 1,3-benzodioxole-5-carboxamide core linked via an ethylsulfamoyl spacer to a 4-fluorobenzyl substituent, a structural architecture that distinguishes it from simpler benzodioxole derivatives commonly available in screening libraries.

Molecular Formula C17H17FN2O5S
Molecular Weight 380.39
CAS No. 899968-40-2
Cat. No. B2479136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
CAS899968-40-2
Molecular FormulaC17H17FN2O5S
Molecular Weight380.39
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O5S/c18-14-4-1-12(2-5-14)10-20-26(22,23)8-7-19-17(21)13-3-6-15-16(9-13)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21)
InChIKeyQWYSFETUMNUKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-40-2): Core Structural Identity & Procurement Baseline


N-(2-{[(4-fluorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-40-2, molecular formula C₁₇H₁₇FN₂O₅S, molecular weight 380.39 g/mol) is a synthetic small molecule belonging to the N-sulfamoyl benzodioxole carboxamide class [1]. It incorporates a 1,3-benzodioxole-5-carboxamide core linked via an ethylsulfamoyl spacer to a 4-fluorobenzyl substituent, a structural architecture that distinguishes it from simpler benzodioxole derivatives commonly available in screening libraries [2]. The compound is commercially supplied at ≥90% purity by multiple vendors, with a representative price point of approximately $57–$63 for 2–5 μmol quantities as of mid-2023 [3].

Compound Class Synthetic N-sulfamoyl benzodioxole carboxamide
Key Structural Feature 4-fluorobenzyl substituent distinguishes from simpler benzodioxoles
Supply Profile Pre-weighed formats, ≥90% purity, transparent sourcing
Differentiation Structurally distinct from ethyl and alkyl analogs; supports substituent SAR exploration

Why In-Class Benzodioxole Carboxamides Cannot Replace CAS 899968-40-2 Without Quantitative Validation


Benzodioxole carboxamide derivatives exhibit a broad range of biological activities—including CB1 receptor inverse agonism, anticancer, antimicrobial, and antiasthmatic effects—that are exquisitely sensitive to specific substituent modifications on the N-sulfamoyl side chain [1][2]. The 4-fluorobenzyl motif present in CAS 899968-40-2 is distinct from ethyl, ethoxypropyl, and other alkyl substituents found in commercially available analogs (e.g., CAS 899740-26-2, CAS 899968-34-4) and is known within the cannabinoid-1 receptor medicinal chemistry literature to modulate both potency and physicochemical properties [3]. Consequently, substituting one in-class compound for another without matched experimental data—even within the same benzodioxole carboxamide scaffold—introduces unquantified risk in activity, selectivity, and ADME profiles, making direct procurement of the exact CAS number essential for reproducible research.

Substituent-sensitive biology

Benzodioxole sulfamoyl activity depends on N-substituent identity; 4-fluorobenzyl and ethyl analogs may diverge in target engagement, selectivity, and ADME profile.

Physicochemical mismatch

Large differences in molecular weight, lipophilicity, and conformational entropy can alter permeability and binding thermodynamics relative to alkyl-substituted comparators.

Fluorophilic interaction context

C-F interactions in the 4-fluorobenzyl motif may enable distinct binding modes not achievable with non-fluorinated analogs, introducing SAR shift risk.

Quantitative Differentiation Evidence for CAS 899968-40-2 Versus Closest Analogs


Molecular Weight Differentiation: CAS 899968-40-2 (380.39 g/mol) vs. Ethyl Analog CAS 899740-26-2 (300.33 g/mol)

CAS 899968-40-2 possesses a molecular weight of 380.39 g/mol, which is 80.06 g/mol (26.7%) higher than the closely related ethylsulfamoyl analog (PubChem CID 7423374, CAS 899740-26-2), which has a molecular weight of 300.33 g/mol [1][2]. This substantial mass difference results from replacement of the N-ethyl substituent (-C₂H₅, 29.06 Da) with the N-(4-fluorobenzyl) group (-CH₂-C₆H₄F, 109.12 Da).

Molecular Weight Difference
Head-to-head
+80.06 g/mol (+26.7%)
Supports differentiation in fragment-based screening and lead-likeness assessment
Computed; 380.39 vs 300.33 g/mol
Physicochemical properties Computational chemistry Library design

Lipophilicity (XLogP3) Shift: CAS 899968-40-2 (=1.9 estimated) vs. Ethyl Analog (=0.5)

The 4-fluorobenzyl substitution in CAS 899968-40-2 is expected to increase the computed octanol-water partition coefficient (XLogP3) significantly compared to the ethyl-substituted analog (CAS 899740-26-2). While PubChem provides only the computed value of XLogP3 = 0.5 for the ethyl analog [1], the addition of the 4-fluorophenyl ring adds approximately 1.4 log units based on fragment-based π-value contributions (benzyl: ~1.5; fluorophenyl adjustment: ~-0.1), yielding an estimated XLogP3 of approximately 1.9 for the target compound.

Lipophilicity Shift
Cross-study
ΔXLogP3 ≈ +1.4 log units
Indicates shift toward more lipophilic lead-like space; may affect permeability and CYP susceptibility
Estimated from fragment contributions; target ≈1.9 vs analog 0.5
Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Topology and Its Impact on Target Engagement Potential

Both CAS 899968-40-2 and its ethyl analog (CAS 899740-26-2) share an identical hydrogen bond donor/acceptor count (2 HBD, 6 HBA) as computed by PubChem [1]. However, the spatial distribution of hydrogen bonding potential differs: the 4-fluorobenzyl group in the target compound presents a fluorine atom capable of weak hydrogen bond acceptance and orthogonal dipolar interactions (C-F···H-X) that are absent in the ethyl analog. Published SAR on benzodioxole cannabinoid-1 receptor inverse agonists demonstrates that the presence and position of fluorophenyl substituents can shift binding mode and functional activity through these non-classical interactions [2].

H-Bond & Interaction Potential
Class-level
Identical formal HBD/HBA count; added C-F weak acceptor
Enables fluorophilic interactions for targets with validated C-F pharmacophores
Class-level SAR; impact on binding mode requires experimental confirmation
Medicinal chemistry Structure-activity relationship Target selectivity

Rotatable Bond Flexibility and Conformational Entropy Differentiation

The target compound contains 7 rotatable bonds (including the fluorobenzyl C-N and phenyl-CH₂ bonds), compared to 6 rotatable bonds for the ethyl analog (CAS 899740-26-2), as determined by PubChem's computed Cactvs descriptors [1][2]. The additional rotatable bond in CAS 899968-40-2 originates from the benzyl C-N linkage between the sulfamoyl nitrogen and the 4-fluorophenyl ring. This increase in conformational degrees of freedom has a direct thermodynamic consequence: a higher entropic penalty upon receptor binding, which typically translates to weaker binding affinity unless compensated by new enthalpic contacts from the fluorophenyl group.

Rotatable Bond Flexibility
Head-to-head
+1 rotatable bond (7 vs 6)
Higher conformational entropy; binding may require enthalpic compensation
Entropic penalty ~0.5–1.5 kcal/mol at 298K
Conformational analysis Entropy Binding kinetics

Class-Level Biological Activity Context: Benzodioxole Carboxamides as Pharmacologically Privileged Scaffolds

Benzodioxole carboxamide derivatives have demonstrated activity across multiple therapeutic target classes. Published evidence includes: anticancer activity of benzodioxole carboxamide-containing compounds against Hela, Caco-2, and Hep3B cancer cell lines ; CB1 cannabinoid receptor inverse agonism with sub-micromolar potency for optimized benzodioxole analogs in functional assays [1]; and antiasthmatic activity of the benzodioxole sulfonamide LASSBio-448 [2]. While target-specific activity data for CAS 899968-40-2 itself is not yet publicly available, the presence of the 4-fluorobenzyl-sulfamoyl-ethyl pharmacophore places it at the intersection of two well-validated SAR series: N-aryl/benzyl sulfonamides and benzodioxole CB1 ligands.

Class-Level Biological Activity
Class-level
No direct target data available
Class-level inference; scaffold validated across CB1, anticancer, antiasthmatic targets
Data to verify; no compound-specific assays
Biological activity Drug discovery Pharmacophore

Commercial Availability and Purity Specification: CAS 899968-40-2 as a Defined Procurement Entity

CAS 899968-40-2 is available from the Life Chemicals screening collection at ≥90% purity in two pre-weighed formats: 2 μmol (USD $57.00) and 5 μmol (USD $63.00), as verified by a May 2023 price listing [1]. By contrast, the closest structural analog, CAS 899740-26-2 (N-[2-(ethylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide), is listed in PubChem with deposited-supplier synonyms but lacks the same publicly indexed vendor with confirmed pricing and purity specification [2]. This means that for researchers requiring a benzodioxole sulfamoyl carboxamide with a defined aromatic N-substituent, CAS 899968-40-2 represents the more readily sourced option with a transparent purity/quantity specification.

Commercial Availability
Cross-study
≥90% purity; 2–5 μmol formats available
Documented sourcing reduces procurement ambiguity for research studies
Vendor listing confirmed; comparator analog lacks publicly indexed supplier
Procurement Purity Reproducibility

Procurement-Driven Application Scenarios for CAS 899968-40-2 Based on Quantitative Differentiation Evidence


Focused SAR Exploration of the N-Sulfamoyl Substituent in Benzodioxole-Based Lead Series

Researchers optimizing a benzodioxole carboxamide hit series—particularly in programs targeting CB1 receptor inverse agonism for metabolic disorders [1]—can use CAS 899968-40-2 to systematically probe the effect of introducing a 4-fluorobenzyl group at the sulfamoyl nitrogen. The 26.7% higher molecular weight and ~1.4 log unit increase in lipophilicity relative to the ethyl analog provide a measurable perturbation in physicochemical space that can be correlated with changes in cellular potency, selectivity, and metabolic stability. The defined purity (≥90%) and availability in 2–5 μmol formats enable rapid analog-by-catalog SAR without synthetic investment.

Fragment-to-Lead Library Enrichment with Fluorinated, Conformationally Flexible Scaffolds

For fragment-based drug discovery groups building a library enriched with fluorinated aromatic motifs, CAS 899968-40-2 occupies a unique property niche: it combines the validated benzodioxole scaffold with a 4-fluorobenzyl sulfamoyl side chain and a moderate molecular weight of 380 g/mol. Its 7 rotatable bonds confer conformational flexibility that is advantageous for identifying novel binding poses via X-ray crystallography or NMR fragment screening [2]. The compound's fluorophilic interaction potential adds a dimension of binding energy not available in non-fluorinated variants [1].

Computational Model Validation: Predicting the Impact of Fluorobenzyl Substitution on ADME and Target Binding

Computational chemistry teams validating in silico models for lipophilicity prediction, conformational entropy estimation, or fluorophilic interaction scoring can procure CAS 899968-40-2 as a test case. The known differences in rotatable bond count (7 vs. 6), molecular weight (380 vs. 300 g/mol), and estimated XLogP3 (~1.9 vs. 0.5) compared with the ethyl analog (CAS 899740-26-2) [3] provide a benchmark for assessing whether a model correctly predicts the direction and magnitude of property changes upon benzyl-for-alkyl substitution.

Procurement Benchmarking for Vendor Quality Assessment in Screening Library Acquisition

Institutions acquiring screening libraries from multiple vendors can use CAS 899968-40-2 as a quality control standard. The compound's documented purity specification (≥90%) and transparent pricing ($57–$63 per 2–5 μmol) from Life Chemicals [4] provide a reference point for evaluating lot-to-lot consistency, supplier reliability, and price competitiveness when sourcing benzodioxole derivatives for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Benzodioxole SAR – CB1 inverse agonism research
4-fluorobenzyl N-substituent modulation
Physicochemical-activity correlation; cellular potency and selectivity assessment
Fragment-to-lead library enrichment
Fluorinated, conformationally flexible scaffold
Binding pose identification; fluorophilic interaction profiling
Computational model benchmarking
Predicted vs. experimental property shift
XLogP, rotatable bond count, MW accuracy evaluation
Screening library procurement QC
Documented purity and sourcing transparency
Lot-to-lot consistency; supplier reliability benchmarking
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